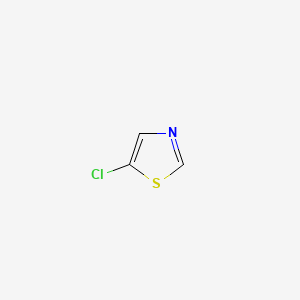

5-Chlorothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS/c4-3-1-5-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGBTGGBNZEUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569693 | |

| Record name | 5-Chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-73-9 | |

| Record name | 5-Chlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4175-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chlorothiazole CAS number and properties

An In-depth Technical Guide to 5-Chlorothiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active compounds, from essential vitamins like thiamin (Vitamin B1) to blockbuster pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug discovery. Within this class, halogenated thiazoles serve as exceptionally valuable synthetic intermediates. This guide provides a comprehensive technical overview of this compound (CAS No: 4175-73-9), a key building block whose strategic chlorine placement enables a diverse range of chemical transformations critical for the development of novel therapeutic agents and agrochemicals.[3] We will delve into its core properties, explore logical synthesis and reaction pathways, discuss its applications, and provide essential safety protocols, offering field-proven insights for professionals in chemical research and development.

Chemical Identity and Physicochemical Properties

This compound is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, with a chlorine atom substituted at the C5 position. This substitution pattern is crucial, as it influences the molecule's reactivity and provides a handle for further functionalization.

Core Identification

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-1,3-thiazole | PubChem[4] |

| CAS Number | 4175-73-9 | PubChem[4] |

| Molecular Formula | C₃H₂ClNS | PubChem[4] |

| Molecular Weight | 119.57 g/mol | PubChem[4] |

| Canonical SMILES | C1=C(SC=N1)Cl | PubChem[4] |

| InChI Key | YBGBTGGBNZEUJS-UHFFFAOYSA-N | PubChem[4] |

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. The compound is a low-melting solid or liquid at room temperature with a characteristic odor.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid or solid | Bouling Chemical Co.[5] |

| Melting Point | 12 - 13 °C | Bouling Chemical Co.[5] |

| Boiling Point | 176 - 178 °C | Bouling Chemical Co.[5] |

| Density | 1.399 g/cm³ | Bouling Chemical Co.[5] |

| Flash Point | 65 °C | Bouling Chemical Co.[5] |

| Solubility | Slightly soluble in water | Bouling Chemical Co.[5] |

| Storage | Sealed in dry, 2-8°C | BLD Pharm[6] |

| XLogP3 | 1.9 | PubChem (Computed)[4][7] |

Synthesis and Manufacturing

The synthesis of specifically substituted thiazoles requires careful strategic planning to ensure correct regiochemistry. While various methods exist for creating the thiazole core, achieving selective C5-chlorination is non-trivial. Direct electrophilic chlorination of the parent thiazole often yields mixtures and can favor other positions. A more controlled and industrially relevant approach involves forming the ring with the desired substituent pattern already incorporated, or by leveraging the unique reactivity of the thiazole protons.

Proposed Synthesis via Regioselective Lithiation

A robust method for functionalizing the thiazole ring involves deprotonation with a strong organolithium base followed by quenching with an electrophile. The C2 proton of thiazole is generally the most acidic. However, by starting with a 2-substituted thiazole, it is possible to direct metallation to the C5 position. A plausible, though not directly cited, synthetic route could involve this principle. A more direct, documented analogy is the synthesis of 2-chloro-1,3-thiazole-5-carbaldehyde from 2-chlorothiazole, which demonstrates the feasibility of C5 functionalization via lithiation.[7]

Causality of Experimental Choices:

-

Anhydrous THF: A polar aprotic solvent is required to solvate the organolithium reagent and the intermediate lithiated species without reacting. It must be scrupulously dried to prevent quenching the highly basic n-BuLi.

-

-78 °C (Dry Ice/Acetone Bath): This low temperature is critical to prevent side reactions. Organolithium reagents can react with the solvent (THF) at higher temperatures. It also ensures kinetic control of the deprotonation, enhancing regioselectivity.

-

n-Butyllithium (n-BuLi): A powerful, non-nucleophilic strong base is necessary to abstract a proton from the relatively non-acidic C-H bond of the thiazole ring.

-

N-Chlorosuccinimide (NCS): A mild and safe electrophilic chlorine source. It is an easily handled solid and provides a "Cl+" equivalent to quench the nucleophilic lithiated thiazole intermediate.

-

Saturated NH₄Cl: Used to quench the reaction and any remaining n-BuLi. It provides a proton source that is mild enough not to hydrolyze the product under the workup conditions.

Experimental Protocol: Proposed Synthesis of this compound

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Reaction Initiation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: 2-Bromothiazole (1.0 equivalent), serving as a starting material where the 2-position is blocked, is dissolved in anhydrous THF and added to the flask. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at -78 °C to ensure complete lithium-halogen exchange and formation of the C2-lithiated species, followed by addition of another equivalent of n-BuLi to deprotonate the C5 position.

-

Chlorination: A solution of N-chlorosuccinimide (NCS) (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture. The reaction is stirred for an additional 2 hours at -78 °C.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction & Purification: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.

Diagram: Proposed Synthetic Workflow

Caption: Proposed regioselective synthesis of this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the halogen at the C5 position, which serves as a versatile functional handle for introducing molecular diversity through cross-coupling reactions and nucleophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 5-position is amenable to various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Stille Coupling: Reaction with organostannanes, offering an alternative for C-C bond formation.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating aminothiazole derivatives which are prevalent in bioactive molecules.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, useful for extending molecular scaffolds.

Nucleophilic Aromatic Substitution (SₙAr)

While halo-thiazoles are generally less reactive towards SₙAr than their pyridine or pyrimidine counterparts, the reaction can proceed with potent nucleophiles or under forcing conditions. The presence of the ring nitrogen helps to stabilize the negative charge in the Meisenheimer intermediate, facilitating the substitution.

Lithiation and Further Functionalization

As demonstrated in the synthesis of derivatives, the remaining C-H protons on the this compound ring can be deprotonated with strong bases, allowing for the introduction of a second functional group. The C2 proton remains the most acidic and is the likely site of initial deprotonation.

Diagram: Reactivity Map of this compound

Caption: Key synthetic transformations of this compound.

Applications in Research and Drug Development

The thiazole ring is a bio-isostere for various functional groups and is found in numerous approved drugs, where it often plays a key role in binding to biological targets. This compound serves as a critical starting material for accessing complex molecules containing this privileged scaffold.

Agrochemicals

Chlorinated thiazole derivatives are fundamental to the synthesis of neonicotinoid insecticides. For instance, the closely related intermediate 2-chloro-5-chloromethylthiazole is a precursor to blockbuster products like Thiamethoxam and Imidacloprid.[8] These compounds act as agonists of the nicotinic acetylcholine receptor in insects, leading to potent insecticidal activity. The specific substitution pattern on the thiazole ring is crucial for this biological activity.

Pharmaceuticals

The 5-substituted thiazole moiety is a key structural feature in a range of therapeutic agents. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore.

-

Antiviral Agents: The anti-HIV drug Ritonavir contains a 5-substituted thiazole moiety, highlighting the importance of this scaffold in designing protease inhibitors.[3]

-

Anticancer Agents: Dasatinib, a kinase inhibitor used to treat leukemia, features a thiazole ring, demonstrating its utility in oncology drug design.[2]

-

Anti-inflammatory and Other Agents: The thiazole core is present in drugs like Meloxicam (an NSAID) and is being actively investigated for a wide range of other diseases, including neurodegenerative and infectious diseases.[1] Recent research has shown that libraries of thiazole compounds, which could be derived from this compound, exhibit promising antiplasmodial activity against malaria.

The utility of this compound lies in its capacity to serve as a platform for generating diverse libraries of such compounds through the reactions described previously, accelerating the hit-to-lead process in drug discovery.

Safety, Handling, and Toxicology

As with any reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Hazard Identification

Based on available safety data, this compound is classified as follows:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling and Storage Protocol

-

Engineering Controls: Use only in a chemical fume hood with adequate ventilation to keep airborne concentrations low.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, open flames, and incompatible materials such as strong oxidizing agents.[5] Recommended storage temperature is 2-8°C.[6]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[3]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

Conclusion

This compound is more than a simple halogenated heterocycle; it is a versatile and powerful building block for chemical innovation. Its defined physicochemical properties, coupled with a predictable and exploitable reactivity profile centered on its C-Cl bond, make it an indispensable tool for medicinal chemists and process development scientists. From life-saving pharmaceuticals to essential agrochemicals, the molecular scaffolds derived from this compound underscore its strategic importance in modern synthetic chemistry. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is paramount for unlocking its full potential in the research and development of next-generation chemical entities.

References

- Hillstrom, G. F., Hockman, M. A., Murugan, R., Scriven, E. F. V., Stout, J. R., & Yang, J. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(vi), 94-99.

- European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP 0446913 A1).

-

SpectraBase. (n.d.). 5-chlorothiadiazole. Retrieved from [Link]

-

PubChem. (n.d.). Chlorothiazide. Retrieved from [Link]

-

Molbase. (n.d.). This compound | 4175-73-9. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

- Reusch, W. (n.d.). Main Group Organometallic Compounds.

- Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents [Video]. YouTube.

-

Chinafactory. (n.d.). The Role of Thiazolium Salts in Pharmaceutical Synthesis. Retrieved from [Link]

- Chemistry LibreTexts. (2023, May 3). 3.1: Reactions of Organometallic Compounds.

- El-Faham, A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8003.

- Pearson Study Prep. (2015, March 23). Reactions of Organometallics [Video]. YouTube.

- Begum, J., & Sk, S. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(15), 10254-10264.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C3H2ClNS | CID 15179918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-Thiazole Supplier & Manufacturer in China | Properties, Uses, Safety Data & Best Price [chemheterocycles.com]

- 5. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 6. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Basic Synthesis of 5-Chlorothiazole

Abstract

The 5-chlorothiazole scaffold is a pivotal heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmacologically active agents. Its synthesis is a critical topic for professionals in drug discovery and development. This guide provides a comprehensive overview of the predominant synthetic strategy for obtaining this compound, focusing on the scientifically robust and widely adopted two-step pathway. This route begins with the synthesis of the key intermediate, 2-amino-5-chlorothiazole, followed by a Sandmeyer-type diazotization and substitution reaction. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the causality behind methodological choices, ensuring a blend of theoretical knowledge and practical applicability for researchers in the field.

Introduction: The Significance of the Thiazole Ring in Modern Chemistry

Heterocyclic compounds form the backbone of modern pharmaceuticals, and among them, the thiazole ring is a structure of profound importance.[1] Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The specific introduction of a chlorine atom at the 5-position of the thiazole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its efficacy and metabolic stability. Consequently, a mastery of the synthetic routes to this compound is fundamental for the design and development of novel therapeutic agents.[3]

This guide focuses on the most reliable and commonly cited method for preparing this compound, which proceeds through the versatile intermediate, 2-amino-5-chlorothiazole.

Overall Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. This strategy offers high yields and purity by first constructing a stable, substituted thiazole ring and then chemically converting a functional group to the desired chloro substituent.

The overall workflow is as follows:

-

Stage 1: Synthesis of 2-Amino-5-chlorothiazole. This precursor is typically prepared via the Hantzsch Thiazole Synthesis, a classic and highly efficient condensation reaction.

-

Stage 2: Conversion to this compound. The amino group of the precursor is transformed into the target chloro group via a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into various substituents.[4][5]

Stage 1: Synthesis of the 2-Amino-5-chlorothiazole Intermediate

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a fundamental method for constructing the thiazole ring.[6] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[1][6] For the synthesis of 2-amino-5-chlorothiazole, the reactants of choice are thiourea and an appropriate α-halocarbonyl that can provide the chloro-substituted C2 fragment.

Mechanism of Action: Hantzsch Synthesis

The reaction proceeds via a multistep pathway that begins with a nucleophilic attack and culminates in a cyclization and dehydration sequence.[1]

-

Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the α-halocarbonyl compound.

-

Ring Formation: This is followed by an intramolecular attack by the nitrogen atom onto the carbonyl carbon, forming a heterocyclic intermediate.[1]

-

Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to yield the aromatic 2-aminothiazole ring.

The use of thiourea directly installs the amino group at the 2-position of the resulting thiazole.

Detailed Experimental Protocol: Hantzsch Synthesis of 2-Amino-5-chlorothiazole

This protocol is adapted from established procedures for the synthesis of substituted 2-aminothiazoles.[7][8]

Materials:

-

Thiourea

-

1,2-dichloroacetaldehyde (or a suitable equivalent)

-

Ethanol or Dimethylformamide (DMF) as solvent

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.0 equivalent) in the chosen solvent (e.g., ethanol).

-

To this stirring solution, add 1,2-dichloroacetaldehyde (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, attach the reflux condenser and heat the reaction mixture to reflux (approximately 70-80°C for ethanol) with vigorous stirring.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of cold deionized water to precipitate the product.

-

Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until gas evolution ceases. This step removes any residual acid.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel, washing the filter cake with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-chlorothiazole.

Stage 2: Sandmeyer Reaction for this compound Synthesis

The Sandmeyer reaction is a powerful transformation used to synthesize aryl halides from aryl diazonium salts, utilizing copper(I) salts as a catalyst or reagent.[4][5] This reaction is exceptionally well-suited for converting the 2-amino group of our intermediate into a chloro group, a transformation that is otherwise difficult to achieve directly.[9]

Mechanism of Action: Diazotization and Copper-Catalyzed Substitution

The process occurs in two distinct steps within the same pot:

-

Diazotization: The primary amino group of 2-amino-5-chlorothiazole is treated with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[10] This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. This step must be performed at low temperatures (0-5°C) to prevent the unstable diazonium salt from decomposing prematurely.[10]

-

Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4][11] A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final this compound product and regenerating the copper(I) catalyst.[5]

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol outlines the conversion of 2-amino-5-chlorothiazole to this compound.[10]

Materials:

-

2-Amino-5-chlorothiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized water, Ice

Equipment:

-

Three-necked flask with mechanical stirrer, thermometer, and dropping funnel

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a three-necked flask, prepare a solution of concentrated hydrochloric acid and water. Cool this solution to 0-5°C using an ice-salt bath.

-

Add 2-amino-5-chlorothiazole (1.0 equivalent) to the cold acid solution with stirring. Ensure it dissolves or is well-suspended.

-

Prepare a solution of sodium nitrite (1.0-1.1 equivalents) in cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the flask, ensuring the internal temperature never exceeds 5°C .[10]

-

After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate, larger beaker, dissolve copper(I) chloride in concentrated hydrochloric acid. Cool this solution to 0-5°C.

-

Slowly and carefully add the freshly prepared, cold diazonium salt solution to the stirring CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then let it warm to room temperature and stir for another 1-2 hours.

-

-

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent like Na₂SO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography to yield the final, pure product.

-

Data Summary

The following table summarizes key parameters and expected outcomes for the synthesis of this compound and its intermediate.

| Parameter | Stage 1: Hantzsch Synthesis | Stage 2: Sandmeyer Reaction | Reference |

| Product | 2-Amino-5-chlorothiazole | This compound | [3][12] |

| Molecular Formula | C₃H₃ClN₂S | C₃H₂ClNS | [12] |

| Molecular Weight | 134.59 g/mol | 119.57 g/mol | [12] |

| Typical Yield | 70-85% | 60-75% | General Literature |

| Key Reagents | Thiourea, α-halocarbonyl | NaNO₂, HCl, CuCl | [7][10] |

| Critical Temp. | Reflux (e.g., ~78°C) | 0-5°C | [7][10] |

| Appearance | Crystalline solid | Liquid or low-melting solid | [13] |

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental reactions in organic chemistry. The two-stage approach, leveraging the power of the Hantzsch synthesis for ring formation and the Sandmeyer reaction for functional group interconversion, provides a reliable and efficient pathway to this valuable building block. For researchers in drug development, a thorough understanding of this synthesis, from its mechanistic underpinnings to its practical execution, is essential for the innovation of next-generation thiazole-based therapeutics. Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount to achieving high yields and purity.

References

- Takeda Chemical Industries, Ltd. (1993). Process for the preparation of chlorothiazole derivatives. U.S.

-

Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3). [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

MOLBASE. (n.d.). This compound | 4175-73-9. [Link]

- Bayer Aktiengesellschaft. (2001). Process for preparing 2-chloro-5-chloromethylthiazole. U.S.

-

European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives. EP 0446913 A1. [Link]

-

Gogoi, P., et al. (2008). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Autech Industry Co.,Limited. (2025). What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis?. [Link]

-

MySkinRecipes. (n.d.). 2-Amino-5-Chlorothiazole. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

- Syngenta Participations AG. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. U.S.

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

- Bayer Aktiengesellschaft. (2000). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. EP 1031566 A1.

-

ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

Rajappa, S., et al. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455. [Link]

-

L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]

-

Sharma, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 899-927. [Link]

- Bayer Aktiengesellschaft. (2004). Method for producing 2-chloro-5-chloromethyl-1,3-thiazol. U.S.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

- Ciba-Geigy AG. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. WO 1997/023469 A1.

-

Al-Juboori, A. M. J. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-5-Chlorothiazole [myskinrecipes.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. ijcmas.com [ijcmas.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C3H2ClNS | CID 15179918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-CHLORO-THIAZOLE CAS#: 4175-73-9 [amp.chemicalbook.com]

An In-Depth Technical Guide to 5-Chlorothiazole: Molecular Structure, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-chlorothiazole, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular and chemical properties, explore its synthesis and reactivity, and discuss its role as a valuable building block in the creation of novel therapeutic agents.

Unveiling the Molecular Architecture: Structure and Nomenclature

At the heart of its chemical identity lies the molecular structure of this compound. The molecule consists of a five-membered aromatic ring containing both sulfur and nitrogen atoms, characteristic of a thiazole. A chlorine atom is substituted at the 5-position of this ring.

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 5-chloro-1,3-thiazole [1]. This systematic name precisely describes the arrangement of atoms within the molecule.

Molecular Visualization

The structural formula of this compound can be represented as follows:

Caption: Generalized experimental workflow for the Hantzsch thiazole synthesis.

Spectroscopic Characterization: The Analytical Fingerprint

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. While the specific spectra for this compound are not provided, we can predict the expected features based on the analysis of related substituted thiazoles.[2][3][4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two protons on the thiazole ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the nitrogen, sulfur, and chlorine atoms, likely appearing in the aromatic region (δ 7-9 ppm).[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the three carbon atoms of the thiazole ring. The carbon atom bonded to the chlorine (C5) and the carbon atom situated between the nitrogen and sulfur atoms (C2) are expected to have characteristic chemical shifts.[4]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H, C=N, and C-S stretching vibrations within the thiazole ring. The presence of the C-Cl bond will also give rise to a specific absorption band.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (119.57 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) and one sulfur atom.

Reactivity and Utility in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The presence of the chlorine atom at the 5-position of this compound makes it a particularly versatile building block for the synthesis of novel drug candidates.

The calculated pi-electron density of the thiazole ring suggests that the C5 position is a primary site for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack.[4] The chlorine atom at C5 can also serve as a leaving group in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, further expanding its synthetic utility.

The ability of the thiazole ring to engage in hydrogen bonding and pi-stacking interactions is crucial for its binding to biological targets such as enzymes and receptors.[8]

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Safety data sheets for related chlorothiazole compounds provide essential guidance.[9][10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined molecular structure and a range of useful physicochemical properties. Its synthesis can be approached through established methods like the Hantzsch thiazole synthesis. The reactivity of the thiazole ring, coupled with the presence of the chlorine substituent, makes it a versatile building block for the design and synthesis of novel molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists aiming to leverage this compound in the field of drug discovery and development.

References

- Benchchem. Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl).

- ChemicalBook. 5-CHLORO-THIAZOLE-2-CARBOXYLIC ACID(101012-16-2) 1H NMR spectrum.

- Gutmańska, K., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Chemistry - A European Journal, 31(36), e202501664.

- Al-Warhi, T., et al. (2023).

- International Scientific Research and Publications. (2015). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Research Journal of Chemical Sciences, 5(3), 69-76.

- TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Chlorothiazole-4-carboxylic Acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-1,3-thiazole-5-carbaldehyde.

- Fisher Scientific. (2023).

- ChemScene. (n.d.).

- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Amino-5-chlorothiazole hydrochloride.

- Chem Help ASAP. (2020, November 5).

- ChemicalBook. (n.d.). 5-CHLORO-THIAZOLE CAS#: 4175-73-9.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15179918, this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Thiazole-Containing Amino Acids in Medicinal Chemistry.

- Life Chemicals. (2021, January 18). We Prepared a Set of Functionalized 1,3-Thiazoles to Power Up Your Research.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- ResearchGate. (n.d.). The chemical structures of the five thiazole building blocks that have... | Download Scientific Diagram.

Sources

- 1. This compound | C3H2ClNS | CID 15179918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. chemscene.com [chemscene.com]

- 13. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to C₃H₂ClNS: Structure, Synthesis, and Application of Chlorothiazole Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C₃H₂ClNS represents a class of heterocyclic compounds that serve as pivotal building blocks in medicinal and agricultural chemistry. This technical guide provides an in-depth exploration of the most significant isomers of C₃H₂ClNS, with a primary focus on 2-chlorothiazole and 3-chloroisothiazole. We will dissect their structural and physicochemical properties, detail robust synthetic methodologies with mechanistic insights, and outline their critical applications as versatile intermediates in the development of pharmaceuticals and agrochemicals. This document is structured to provide not only foundational knowledge but also actionable, field-proven protocols and workflows, empowering researchers to leverage these valuable synthons in their discovery and development pipelines.

The Chlorinated Thiazole Scaffold: A Privileged Motif

Heterocyclic compounds are the bedrock of modern drug discovery, and among them, the thiazole ring holds a place of distinction. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a favored scaffold. The introduction of a chlorine atom to the thiazole or isothiazole ring, as seen in C₃H₂ClNS isomers, profoundly influences the molecule's reactivity and biological profile. The chlorine atom acts as an excellent leaving group for nucleophilic substitution reactions and can participate in metal-catalyzed cross-coupling reactions, unlocking a vast chemical space for derivatization.

This enhanced reactivity makes chlorothiazoles indispensable intermediates, or "building blocks," for constructing more complex molecules with desired therapeutic or pesticidal activities.[1][2] For instance, the 2-chlorothiazole core is integral to a new generation of neonicotinoid-like insecticides and is found in various pharmaceutical candidates.[3][4] Understanding the nuances of these isomers is therefore fundamental for any scientist working in drug or pesticide development.

Isomers of C₃H₂ClNS: A Comparative Analysis

The molecular formula C₃H₂ClNS primarily corresponds to two commercially significant and synthetically useful isomers: 2-chlorothiazole and 3-chloroisothiazole. While sharing the same atomic composition, their distinct atomic arrangement leads to different chemical behaviors and applications.

| Property | 2-Chlorothiazole | 3-Chloroisothiazole |

| IUPAC Name | 2-chloro-1,3-thiazole[5][6] | 3-chloro-1,2-thiazole[1] |

| CAS Number | 3034-52-4[5][7] | 14217-66-4[8] |

| Structure | A 1,3-thiazole ring with Cl at C2. | A 1,2-thiazole (isothiazole) ring with Cl at C3. |

| Molecular Weight | 119.57 g/mol [7] | 119.57 g/mol [8] |

| Appearance | Colorless to light yellow liquid. | Colorless to pale yellow liquid or solid.[8] |

| Key Reactivity | The C2 position is activated for nucleophilic aromatic substitution and cross-coupling. | The C3 position is susceptible to nucleophilic attack. |

| Primary Use | Intermediate for pharmaceuticals and neonicotinoid insecticides.[3][4] | Building block for agrochemicals and medicinal chemistry.[1][8] |

Table 1: Comparative properties of the primary isomers of C₃H₂ClNS.

Synthesis and Mechanistic Considerations

The synthesis of chlorothiazole isomers is a well-established field, with several methods available depending on the desired isomer and starting materials. The choice of synthetic route is often dictated by factors such as cost, scale, safety, and atom economy.

Synthesis of 2-Chlorothiazole

A prevalent and industrially relevant method for synthesizing 2-chlorothiazole involves the diazotization of 2-aminothiazole. This classic Sandmeyer-type reaction provides a reliable pathway to the target compound.

Causality Behind the Protocol:

-

Diazotization: 2-aminothiazole is treated with a nitrite source (like sodium nitrite) under acidic conditions (e.g., HCl) at low temperatures (0-5 °C). The low temperature is critical to prevent the premature decomposition of the highly unstable diazonium salt intermediate. The acid protonates the amino group, making it susceptible to attack by nitrous acid (formed in situ) to generate the diazonium cation (-N₂⁺).

-

Displacement: A copper(I) chloride catalyst is then introduced. The Cu(I) facilitates the displacement of the excellent dinitrogen (N₂) leaving group by a chloride ion, yielding 2-chlorothiazole.

Detailed Protocol 3.1: Synthesis of 2-Chlorothiazole from 2-Aminothiazole

Materials:

-

2-Aminothiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath, magnetic stirrer, dropping funnel, three-neck round-bottom flask, condenser, separatory funnel.

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a stirrer and dropping funnel, dissolve 2-aminothiazole (1 equivalent) in concentrated HCl and water, then cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add this solution dropwise to the stirred 2-aminothiazole solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after addition is complete. QC Check: A potassium iodide-starch paper test can be used to confirm a slight excess of nitrous acid.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl (1.2 equivalents) in concentrated HCl. Cool this solution to 0 °C and add the cold diazonium salt solution to it portion-wise, with vigorous stirring.

-

Reaction Completion & Workup: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A color change and gas evolution (N₂) will be observed.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Final Product: The crude product can be further purified by vacuum distillation to yield pure 2-chlorothiazole. QC Check: Confirm product identity and purity (>97%) via ¹H NMR and GC-MS before proceeding.

Synthesis of Substituted Chlorothiazoles

For more complex derivatives, such as the key agrochemical intermediate 2-chloro-5-chloromethylthiazole (CCMT), a different strategy involving cyclization and chlorination is employed.[3] One common route starts from 2,3-dichloropropene.

Workflow Causality:

-

Thiocyanate Formation: 2,3-dichloropropene reacts with sodium thiocyanate to form an allyl isothiocyanate derivative.[3]

-

Cyclization/Chlorination: This intermediate is then treated with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas.[9] This step is highly exothermic and proceeds via a complex mechanism involving electrophilic attack and subsequent cyclization to form the thiazole ring, along with chlorination at the desired positions. Precise temperature control is essential to minimize side reactions and ensure a good yield.[10]

// Nodes start [label="2,3-Dichloropropene\n+ NaSCN", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Allyl Isothiocyanate\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; reagent [label="Chlorinating Agent\n(e.g., SO₂Cl₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="2-chloro-5-\nchloromethylthiazole\n(CCMT)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label=" Nucleophilic\n Substitution "]; intermediate -> product [label=" Electrophilic\n Cyclization &\n Chlorination "]; reagent -> intermediate [style=dashed, arrowhead=tee]; } dot Caption: Synthetic pathway for 2-chloro-5-chloromethylthiazole (CCMT).

Applications in Drug Development and Agrochemicals

The utility of C₃H₂ClNS isomers lies in their role as versatile synthons. The chlorine atom provides a reactive handle for introducing diverse functionalities, enabling the rapid generation of compound libraries for screening.

Pharmaceutical Applications

2-Chlorothiazole is a precursor for synthesizing substituted tyrosine kinase inhibitors, which are a major class of anti-cancer agents.[4] The thiazole ring can act as a hinge-binding motif in the ATP-binding pocket of kinases, while the substituent introduced at the C2 position can be tailored to achieve potency and selectivity.

Hypothetical Drug Development Workflow:

-

Core Synthesis: Synthesize the 2-chlorothiazole core.

-

Derivatization: Use Suzuki or Buchwald-Hartwig cross-coupling reactions to attach various aryl or heteroaryl groups at the C2 position.

-

Screening: Screen the resulting library of compounds in a kinase inhibition assay.

-

Lead Optimization: Modify the most promising hits to improve properties like solubility, metabolic stability, and cell permeability.

// Nodes A [label="Start: 2-Chlorothiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Library Synthesis\n(Cross-Coupling Reactions)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="High-Throughput Screening\n(e.g., Kinase Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Hit Identification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Lead Optimization\n(SAR Studies)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Preclinical Candidate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Derivatization "]; B -> C [label=" Assay Input "]; C -> D [label=" Data Analysis "]; D -> E [label=" Medicinal Chemistry "]; E -> F [label=" Candidate Selection "]; E -> B [label=" Iterative Design ", style=dashed, dir=back]; } dot Caption: Iterative workflow for drug discovery using a chlorothiazole scaffold.

Agrochemical Applications

The most prominent application of chlorothiazole derivatives in agrochemicals is the synthesis of neonicotinoid insecticides, such as Thiamethoxam and Imidacloprid.[3] The 2-chloro-5-methylthiazole moiety is a key component of these molecules, which act as agonists of the nicotinic acetylcholine receptor in insects, leading to paralysis and death. The specific structure of the thiazole portion of the molecule is crucial for its selective activity against insects over vertebrates.

Analytical Characterization

Confirming the identity and purity of C₃H₂ClNS isomers and their derivatives is paramount. A standard suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts and coupling patterns of the protons on the heterocyclic ring are diagnostic for the specific isomer.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio) is a key diagnostic feature.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample.

Safety and Handling

Chlorothiazole isomers are reactive chemical intermediates and must be handled with appropriate care.[5] They are generally flammable liquids and are harmful if swallowed.[5] Inhalation and skin contact should be avoided. Always consult the Safety Data Sheet (SDS) before handling and use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

The isomers of C₃H₂ClNS, particularly 2-chlorothiazole, are far more than simple chemical curiosities. They are enabling tools that empower chemists to build molecular complexity and access novel biological activities. Their proven track record in both blockbuster agrochemicals and promising pharmaceutical pipelines ensures their continued relevance. Future research will likely focus on developing more sustainable and efficient synthetic routes and expanding the application of these versatile building blocks into new areas of materials science and chemical biology. The foundational understanding of their synthesis, reactivity, and application, as detailed in this guide, is essential for any scientist aiming to innovate in these fields.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76429, 2-Chlorothiazole. [Link]

- Google Patents.

- Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Chlorothiazole: A Key Pharmaceutical Intermediate and Versatile Organic Synthesis Building Block. [Link]

Sources

- 1. 3-Chloroisothiazole|Chemical Reagent|RUO [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]

- 5. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chlorothiazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. CAS 14217-66-4: Isothiazole, 3-chloro- | CymitQuimica [cymitquimica.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

The Dawn of a New Era in Diuretic Therapy: A Technical Guide to the Discovery and History of Chlorothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide chronicles the pivotal discovery and rich history of chlorothiazole compounds, a class of drugs that revolutionized the management of hypertension and edema. We delve into the scientific milieu that necessitated a departure from mercurial diuretics, leading to the strategic exploration of sulfonamide derivatives. The narrative meticulously unpacks the collaborative genius at Merck Sharp & Dohme, culminating in the synthesis and pharmacological characterization of chlorothiazide, the progenitor of thiazide diuretics. This guide provides a detailed examination of the seminal synthetic methodologies, the innovative pharmacological screening protocols that established their mechanism of action, and the quantitative data that underscored their clinical potential. Through a synthesis of historical accounts, chemical protocols, and pharmacological assays, we aim to provide a comprehensive resource that not only documents a landmark achievement in medicinal chemistry but also offers valuable insights into the intricate process of drug discovery and development.

The Pre-Thiazide Landscape: A Pressing Need for Safer Diuretics

In the mid-20th century, the therapeutic options for managing fluid retention (edema), a common manifestation of heart failure and a key factor in hypertension, were fraught with peril. The mainstay of treatment consisted of organomercurial compounds. While effective in promoting urine output (diuresis), their use was hampered by significant toxicity, including renal damage, and the need for parenteral administration.[1][2]

The scientific community was actively seeking a safer, orally active alternative. A crucial breakthrough came from the observation that sulfanilamide, an early antibacterial agent, induced a mild diuretic effect.[3] This was attributed to its inhibition of the enzyme carbonic anhydrase in the kidneys.[3] This discovery sparked a focused research effort to develop sulfonamide derivatives with enhanced diuretic properties and a more favorable safety profile.[2]

The Merck Sharp & Dohme Renal Program: A Symphony of Collaboration

The quest for a novel, non-mercurial diuretic culminated in a landmark achievement at the Merck Sharp & Dohme Research Laboratories in the 1950s.[2][4] A multidisciplinary team of brilliant scientists, each bringing their unique expertise, spearheaded this endeavor. The core team included:

-

Dr. Karl H. Beyer: A physician and renal physiologist, Beyer was the visionary leader of the program. His profound understanding of kidney function was instrumental in establishing the pharmacological principles for screening and identifying promising compounds.[5][6] He championed the concept of a "saluretic" agent—a diuretic that would primarily increase the excretion of sodium chloride and water, mimicking the natural physiological process more closely than the then-available carbonic anhydrase inhibitors.

-

Dr. James M. Sprague: A medicinal chemist, Sprague directed the chemical research. His team systematically synthesized a multitude of sulfonamide derivatives, meticulously modifying their structures to optimize diuretic activity and minimize side effects.[1][7]

-

Dr. Frederick C. Novello: An organic chemist working under Sprague, Novello was the first to synthesize chlorothiazide.[8][9] His ingenuity in chemical synthesis was paramount to the project's success.

-

Dr. John E. Baer: A pharmacologist, Baer was responsible for the biological testing of the newly synthesized compounds.[10] He developed and implemented the animal models and assays necessary to evaluate the diuretic and saluretic effects of these novel molecules.

This collaborative synergy of physiology, medicinal chemistry, organic synthesis, and pharmacology was the driving force behind the discovery of chlorothiazide. For their groundbreaking work, Beyer, Sprague, Novello, and Baer were awarded a special Albert Lasker Public Health Award in 1975.[1][8]

The Birth of a Blockbuster: The Synthesis of Chlorothiazide

The chemical ingenuity of Novello and Sprague led to the creation of a novel heterocyclic ring system: the 1,2,4-benzothiadiazine-1,1-dioxide nucleus. The synthesis of chlorothiazide, the first compound of this class, was a pivotal moment.

Synthetic Pathway of Chlorothiazide

The synthesis of chlorothiazide proceeds through a multi-step process, starting from 3-chloroaniline.[11][12]

Caption: Synthetic pathway of Chlorothiazide.

Experimental Protocol: Synthesis of Chlorothiazide

The following protocol is a generalized representation based on the originally reported methods.[11][12]

Step 1: Synthesis of 5-Chloro-2,4-disulfonyl chloride aniline

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet tube connected to a trap, place an excess of chlorosulfonic acid.

-

Addition of Starting Material: Cool the flask in an ice bath and slowly add 3-chloroaniline dropwise with constant stirring.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 150°C and maintain this temperature for 2 hours.

-

Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. The solid product, 5-chloro-2,4-disulfonyl chloride aniline, will precipitate.

-

Purification: Filter the precipitate, wash it with cold water, and dry it under vacuum.

Step 2: Synthesis of 5-Chloro-2,4-disulfamoyl aniline

-

Reaction Setup: Suspend the 5-chloro-2,4-disulfonyl chloride aniline in a suitable solvent like acetone in a flask.

-

Amination: Cool the suspension in an ice bath and bubble ammonia gas through it or add aqueous ammonia dropwise with vigorous stirring.

-

Reaction: Continue the reaction until the starting material is consumed (monitored by thin-layer chromatography).

-

Work-up: Pour the reaction mixture into water. The product, 5-chloro-2,4-disulfamoyl aniline, will precipitate.

-

Purification: Filter the solid, wash it with water, and recrystallize from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of Chlorothiazide (Cyclization)

-

Reaction Setup: In a flask, mix 5-chloro-2,4-disulfamoyl aniline with an excess of formic acid.

-

Cyclization: Heat the mixture under reflux for several hours.

-

Work-up: Cool the reaction mixture. The product, chlorothiazide, will crystallize out.

-

Purification: Filter the crystalline product, wash it with a small amount of cold formic acid, and then with water. Dry the product to obtain pure chlorothiazide.

Unveiling the Mechanism: Pharmacological Evaluation

The discovery of chlorothiazide was not just a synthetic triumph; it was equally a pharmacological breakthrough. The team at Merck developed and utilized innovative screening methods to characterize its unique mode of action.

Mechanism of Action

Chlorothiazide and its congeners exert their diuretic effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.[11] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in an increased excretion of these electrolytes and, consequently, water.[11]

Caption: Mechanism of action of Chlorothiazide.

In Vivo Diuretic Activity Screening

The primary method for evaluating the diuretic potential of new compounds was the rat metabolic cage study.[13][14]

Experimental Protocol: In Vivo Diuretic Activity in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.[14]

-

Acclimatization: Animals are housed in metabolic cages for at least 24 hours before the experiment to adapt to the environment. They have free access to food and water.

-

Fasting: 18 hours prior to the experiment, food is withdrawn, but water remains available.[13]

-

Dosing:

-

Control Group: Receives the vehicle (e.g., 0.9% saline or a suspension agent).

-

Standard Group: Receives a known diuretic, such as furosemide or hydrochlorothiazide, at a standard dose.

-

Test Groups: Receive the test compounds at various doses.

-

All substances are administered orally via gavage.

-

-

Urine Collection: Urine is collected at regular intervals (e.g., every hour for the first 5 hours, and then a cumulative collection up to 24 hours).[13]

-

Measurements:

-

Urine Volume: The total volume of urine excreted by each group is measured.

-

Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.[14]

-

-

Data Analysis: The diuretic activity is assessed by comparing the urine volume and electrolyte excretion in the test groups to the control and standard groups. Key parameters include:

-

Diuretic Index: Ratio of urine volume of the test group to the control group.

-

Saluretic Index: Sum of Na+ and Cl- excretion in the test group.

-

Natriuretic Index: Ratio of Na+ excretion in the test group to the control group.

-

Quantitative Data on Electrolyte Excretion

The following table summarizes the typical effects of thiazide diuretics on urinary electrolyte excretion.

| Electrolyte | Change in Urinary Excretion |

| Sodium (Na+) | Increased |

| Chloride (Cl-) | Increased |

| Potassium (K+) | Increased |

| Bicarbonate (HCO3-) | Slightly Increased |

| Calcium (Ca2+) | Decreased |

| Magnesium (Mg2+) | Increased |

Note: The magnitude of these changes is dose-dependent.[15]

Carbonic Anhydrase Inhibition Assay

While the primary mechanism of thiazides is not carbonic anhydrase inhibition, they do possess weak inhibitory activity. This was an important parameter to assess to differentiate them from earlier sulfonamide diuretics.[16][17]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

-

Principle: This assay measures the inhibition of the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate to the colored product p-nitrophenol, which can be quantified spectrophotometrically.

-

Reagents:

-

Carbonic anhydrase (e.g., from bovine erythrocytes)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (substrate)

-

Test compounds and a known inhibitor (e.g., acetazolamide)

-

-

Procedure:

-

In a 96-well plate, add the buffer, the enzyme, and the test compound at various concentrations.

-

Incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Measure the absorbance at 405 nm at regular intervals to determine the reaction rate.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

| Compound | Carbonic Anhydrase Isozyme | IC50 (nM) |

| Acetazolamide | CA II | ~12 |

| Hydrochlorothiazide | CA II | ~300 |

| Indapamide | CA II | ~30 |

Note: IC50 values can vary depending on the specific assay conditions and the isozyme being tested.[18][19]

The Legacy of Chlorothiazide: A Paradigm Shift in Medicine

The introduction of chlorothiazide (marketed as Diuril) in 1958 was a watershed moment in medicine.[2][20] It was the first orally active, potent, and well-tolerated diuretic. Its impact was profound:

-

Hypertension Management: Chlorothiazide and subsequent thiazide diuretics became a cornerstone of antihypertensive therapy.[8] Their ability to reduce blood volume and potentially exert a direct vasodilatory effect provided an effective means to control high blood pressure.

-

Treatment of Edema: They offered a safe and convenient treatment for edema associated with congestive heart failure, liver cirrhosis, and renal disease.

-

Drug Development: The success of chlorothiazide spurred further research, leading to the development of a wide range of thiazide and thiazide-like diuretics with varying potencies and durations of action.

Conclusion

The discovery of chlorothiazole compounds stands as a testament to the power of rational drug design and interdisciplinary collaboration. The pioneering work of Beyer, Sprague, Novello, and Baer at Merck Sharp & Dohme not only provided a much-needed therapeutic solution but also laid the groundwork for modern diuretic therapy. This technical guide has aimed to provide a comprehensive overview of this remarkable chapter in pharmaceutical history, from the initial synthetic endeavors to the detailed pharmacological evaluations that cemented the place of chlorothiazides in the pantheon of essential medicines.

References

-

Sprague, J. (n.d.). James Sprague. National Inventors Hall of Fame. [Link]

- Beyer, K. H. (n.d.). KARL H. BEYER. Federation of American Societies for Experimental Biology.

-

The invention of diuretics. (2017, November 26). History of Nephrology. [Link]

-

Chlorothiazide. (n.d.). In Wikipedia. [Link]

-

Novello, F. (n.d.). Frederick Novello. National Inventors Hall of Fame. [Link]

-

Gamboa, J. L., & Eladari, D. (2018). From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters. Frontiers in Physiology, 9, 1293. [Link]

- Shanmuganathan, S., & Kumarappan, C. (2020). Evaluation of diuretic, saluretic and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar rats. National Journal of Physiology, Pharmacy and Pharmacology, 10(8), 654-658.

-

Zatuchni, J., King, W., & Resinski, M. (1959). Hydrochlorothiazide and its effect upon the urine content of sodium, potassium and chloride. The American Journal of the Medical Sciences, 238(6), 747–752. [Link]

-

Developing diuretics. (n.d.). American Chemical Society. [Link]

-

Beyer, K. H. (1977). Discovery of the Thiazides: Where Biology and Chemistry Meet. Perspectives in Biology and Medicine, 20(3), 410–420. [Link]

-

study of diuretic activity of given drugs to rats/mice using metabolic cage. (n.d.). RJPT SimLab. [Link]

-

Reyes, A. J. (1995). Renal excretory responses to single and repeated administration of diuretics in healthy subjects: clinical connotations. Cardiovascular Drugs and Therapy, 9(3), 449–463. [Link]

-

Pal, J., Tiwaskar, M., Garg, S., & et al. (2024). Loop Diuretics: An Overview of Its History and Evolution. The Journal of the Association of Physicians of India, 72(9), 11-13. [Link]

-

Chlorothiazide. (n.d.). PubChem. [Link]

-

Heinemann, H. O., Demartini, F. E., & Laragh, J. H. (1959). The effect of chlorothiazide on renal excretion of electrolytes and free water. The American Journal of Medicine, 26(6), 853–861. [Link]

-

Beyer, K. H. (1976). Lessons from the discovery of modern diuretic therapy. Perspectives in Biology and Medicine, 19(4), 500–508. [Link]

-

Kulkarni, K. M., & Kondawar, M. S. (2022). Review on Emerging Trends and Modifications of In vivo and In vitro Screening Techniques of Diuretic Activity. Systematic Reviews in Pharmacy, 13(6), 399-404. [Link]

-

Ferreira, T., & et al. (2021). Effectiveness of thiazide and thiazide-like diuretics in advanced chronic kidney disease: a systematic review and meta-analysis. BMC Nephrology, 22(1), 1-11. [Link]

-

CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 19). Gpatindia. [Link]

-

Puscas, I., & et al. (1999). The inhibitory effect of diuretics on carbonic anhydrases. Farmaco, 54(10), 682-689. [Link]

-

Baranauskiene, L., & et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS ONE, 16(6), e0253608. [Link]

-

Shanmuganathan, S., & Kumarappan, C. (2020). Evaluation of diuretic, saluretic, and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar rats. National Journal of Physiology, Pharmacy and Pharmacology, 10(8), 654-658. [Link]

-

Supuran, C. T. (2013). Diuretics with carbonic anhydrase inhibitory action: a patent and literature review (2005 – 2013). Expert Opinion on Therapeutic Patents, 23(6), 681-690. [Link]

-

Pentikäinen, P. J., & et al. (1981). Urinary electrolyte profiles after amiloride, hydrochlorthiazide and the combination. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 19(11), 487-493. [Link]

-

Supuran, C. T. (2013). Diuretics with carbonic anhydrase inhibitory action: a patent and literature review (2005 - 2013). Expert Opinion on Therapeutic Patents, 23(6), 681-690. [Link]

-

Ex - Diuretics On Rats. (n.d.). Scribd. [Link]

-

Cragoe, E. J., Woltersdorf, O. W., Baer, J. E., & Sprague, J. M. (1962). Synthesis and Diuretic Activity of 3,3-Spiro-Substituted Hydrothiazides. Journal of Medicinal Chemistry, 5(4), 896–908. [Link]

-

Sprague, J. M. (1958). The chemistry of diuretics. Annals of the New York Academy of Sciences, 71(4), 328–343. [Link]

-

Kӧnen, P. L., & et al. (1998). Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide. Hypertension, 32(6), 997–1002. [Link]

-

Hydrochlorothiazide. (n.d.). Patsnap Synapse. [Link]

-

Generic HYDROCHLOROTHIAZIDE INN entry, pharmaceutical patent expiration information and freedom to operate. (n.d.). DrugPatentWatch. [Link]

-

Beyer, K. H. (1960). Special therapeutics: physiology of diuretics. Annual Review of Medicine, 11, 377–402. [Link]

-

Beyer, K. H., & Baer, J. E. (1961). Physiological basis for the action of newer diuretic agents. Pharmacological Reviews, 13, 517–562. [Link]

- United States Patent (19). (1988, November 17).

-

Ellison, D. H. (1990). Molecular mechanisms of diuretic agents. Annual Review of Medicine, 41, 265–275. [Link]

-

Siddiqui, W. J., & et al. (2024). Thiazide Diuretics. In StatPearls. StatPearls Publishing. [Link]

-

Mitchell, T. F. (1965). Diuretics. 6-Substituted 3-Ketoalkyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides and Related Anils, Oximes, and Hydrazones. Journal of Medicinal Chemistry, 8(1), 90–95. [Link]

- The pharmacy of chlorothiazide (6‐chloro‐7‐sulfamyl‐1,2,4‐benzothiadiazine‐1,1‐dioxide): a new orally effective diuretic agent. (n.d.).

-

Muktar, Y., & et al. (2017). Evaluation of the diuretic activity of the aqueous and 80% methanol extracts of the root of Euclea divinorum Hiern (Ebenaceae) in Sprague Dawley rats. BMC Complementary and Alternative Medicine, 17(1), 214. [Link]

Sources

- 1. invent.org [invent.org]

- 2. History of Nephrology: The invention of diuretics [historyofnephrology.blogspot.com]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. merck.com [merck.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Lessons from the discovery of modern diuretic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The chemistry of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. invent.org [invent.org]

- 9. Chlorothiazide | C7H6ClN3O4S2 | CID 2720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 12. Chlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 13. rjptsimlab.com [rjptsimlab.com]

- 14. sysrevpharm.org [sysrevpharm.org]

- 15. Urinary electrolyte profiles after amiloride, hydrochlorthiazide and the combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The inhibitory effect of diuretics on carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diuretics with carbonic anhydrase inhibitory action: a patent and literature review (2005 - 2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. flore.unifi.it [flore.unifi.it]

- 20. Chlorothiazide - Wikipedia [en.wikipedia.org]

The Thiazole Ring: A Cornerstone of Reactivity in Modern Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole ring, a deceptively simple five-membered heterocycle containing sulfur and nitrogen, stands as a titan in the landscape of organic chemistry and medicinal science. Its unique electronic architecture bestows upon it a versatile and nuanced reactivity that has been exploited for decades in the synthesis of a vast array of molecules, from vital medicines to advanced materials.[1][2][3] This guide serves as an in-depth exploration of the fundamental reactivity of the thiazole nucleus, moving beyond a mere catalog of reactions to elucidate the underlying principles that govern its chemical behavior. As Senior Application Scientists, our goal is to provide not just the "what," but the "why"—the causal relationships between structure, electronics, and reactivity that empower researchers to rationally design and execute novel synthetic strategies.

The Electronic Landscape of the Thiazole Ring: A Foundation for Reactivity

The thiazole ring is an aromatic system, a consequence of the delocalization of six π-electrons across the five-membered ring, fulfilling Hückel's rule.[1][4] This aromaticity is the bedrock of its stability and a key determinant of its reactivity. The lone pair of electrons on the sulfur atom participates in the π-system, contributing to the ring's electron density.[4]

The presence of two different heteroatoms, the less electronegative sulfur and the more electronegative nitrogen, creates a distinct electronic polarization within the ring. The nitrogen atom at position 3 acts as a pyridine-type nitrogen, withdrawing electron density from the ring through an inductive effect.[5][6] This makes the carbon atom at the 2-position (C2) the most electron-deficient.[5] Conversely, the sulfur atom at position 1 behaves as a thiophene-type sulfur, capable of donating a lone pair of electrons to the π-system.[5][6]